molecular formula C8H3BrClF B1384622 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene CAS No. 2187434-97-3

2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene

Cat. No.: B1384622
CAS No.: 2187434-97-3
M. Wt: 233.46 g/mol
InChI Key: DLVFTNXCJRFSEO-UHFFFAOYSA-N
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Description

2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene is a halogenated aromatic compound characterized by the presence of bromo, chloro, and fluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene typically involves halogenation reactions One common method is the sequential halogenation of benzene derivatives

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene can undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong acids (e.g., H₂SO₄).

Major Products Formed:

  • Oxidation: 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzoic acid

  • Reduction: 2-(2-Bromoethyl)-4-chloro-1-fluorobenzene

  • Substitution: this compound with additional substituents

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical studies.

Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.

Industry: The compound finds use in the chemical industry as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of novel materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

  • 2-(2-Bromoethyl)-4-chloro-1-fluorobenzene

  • 2-(2-Chloroethynyl)-4-bromo-1-fluorobenzene

  • 2-(2-Fluoroethynyl)-4-chloro-1-bromobenzene

Uniqueness: 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene is unique due to its specific arrangement of halogen substituents, which influences its reactivity and potential applications. The presence of both ethynyl and halogen groups on the benzene ring provides a distinct chemical profile compared to similar compounds.

Properties

IUPAC Name

2-(2-bromoethynyl)-4-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFTNXCJRFSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246633
Record name Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187434-97-3
Record name Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187434-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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